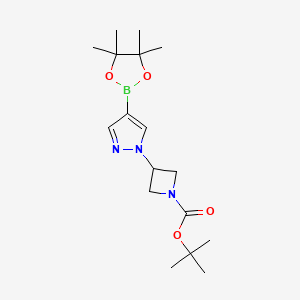

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)azetidine-1-carboxylate

Description

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 877399-35-4) is a boronic ester-containing compound with the molecular formula C₁₇H₂₈BN₃O₄ and a molecular weight of 349.23 g/mol . It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with transition-metal catalysts like palladium . The compound features a pyrazole ring linked to an azetidine moiety via a direct bond, with a tert-butoxycarbonyl (Boc) protective group on the azetidine nitrogen. It requires storage under inert conditions at 2–8°C to prevent hydrolysis of the boronic ester .

Properties

IUPAC Name |

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BN3O4/c1-15(2,3)23-14(22)20-10-13(11-20)21-9-12(8-19-21)18-24-16(4,5)17(6,7)25-18/h8-9,13H,10-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJAAWHJOWNRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CN(C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712311 | |

| Record name | tert-Butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877399-35-4 | |

| Record name | tert-Butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)azetidine-1-carboxylate (CAS No. 877399-35-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity based on available literature and research findings.

Molecular Formula and Structure

- Molecular Formula : C17H28BN3O

- Molecular Weight : 305.33 g/mol

- The compound features a tert-butyl ester linked to an azetidine ring, which is further substituted by a pyrazole moiety containing a boron atom in the form of a dioxaborolane.

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole and dioxaborolane groups suggests potential activity in enzyme inhibition and modulation of signaling pathways.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

-

Anticancer Activity :

- Some studies suggest that pyrazole derivatives possess anticancer properties through apoptosis induction in cancer cells. The boron-containing moiety may enhance this effect by stabilizing reactive intermediates involved in cellular signaling pathways.

-

Antimicrobial Properties :

- Compounds with similar structures have shown effectiveness against bacterial strains. The azetidine ring may contribute to membrane disruption in bacteria.

-

Anti-inflammatory Effects :

- Research indicates that derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have demonstrated the biological efficacy of related compounds:

- Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that pyrazole derivatives showed significant inhibitory activity against certain cancer cell lines (e.g., MCF-7 breast cancer cells). The study emphasized the role of substituents like tert-butyl and boron in enhancing bioactivity .

- Antimicrobial Activity Assessment : A comparative analysis published in Pharmaceutical Biology examined the antimicrobial effects of various azetidine derivatives. Results indicated that compounds with boron substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron atoms, such as tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)azetidine-1-carboxylate, can exhibit significant anticancer properties. The boron-containing moiety is known to enhance the biological activity of drugs by improving their pharmacokinetic profiles and targeting capabilities. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. The incorporation of the pyrazole ring may enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound can serve as a versatile reagent in cross-coupling reactions. Its boron-containing structure allows it to participate in Suzuki-Miyaura cross-coupling reactions effectively. This property makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

In materials science, the compound can be utilized in the development of new polymeric materials. The presence of the dioxaborolane group contributes to the material's thermal stability and mechanical properties. Research has indicated that incorporating such boron-based compounds into polymers can enhance their performance in various applications, including coatings and adhesives .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Key Differences in Reactivity and Stability

Boronic Acid vs. Ester : The boronic acid derivative (CAS 877399-31-0) is more reactive in cross-couplings but prone to protodeboronation, requiring immediate use. In contrast, the pinacol boronic ester (target compound) offers improved shelf life .

Conversely, 3,5-dimethylpyrazole derivatives (e.g., CAS 2096995-71-8) exhibit steric hindrance, which may slow reaction kinetics .

Preparation Methods

Key Reaction Conditions:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or bis(diphenylphosphino)ferrocene palladium(II) dichloride.

- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4).

- Solvent: 1,4-dioxane, ethanol, or water mixtures.

- Temperature: Typically around 80°C.

- Reaction Time: Ranges from 4.5 hours to 16 hours depending on the specific substrate and conditions.

Research Findings:

- A typical procedure involves dissolving the boronate ester and halogenated heterocycle in a solvent mixture, adding the palladium catalyst and base, and heating under inert atmosphere (argon).

- Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography, often using hexane/ethyl acetate as eluents.

Preparation of Boronate Ester Intermediates

The key boron reagent, bis(pinacolato)diboron , is prepared or procured commercially and used in the coupling reactions to introduce the boronate functionality onto heteroaryl or heterocyclic systems.

Methodology:

- Direct use of commercially available bis(pinacolato)diboron.

- In situ generation of boronate esters from corresponding halides or triflates via borylation reactions.

Research Findings:

- Borylation of heterocycles such as pyrazoles or azetidines is achieved under inert conditions, with catalysts like Pd(dppf)Cl2 and bases like KOAc.

- Reactions are typically performed at elevated temperatures (~80°C) in dioxane, with reaction times extending up to 16 hours for complete conversion.

Functionalization of the Pyrazole and Azetidine Rings

The pyrazole ring bearing the boronate group is often synthesized via nucleophilic substitution or direct borylation of pyrazole derivatives. Azetidine derivatives are functionalized through nucleophilic substitution or amidation, followed by boronation.

Key Strategies:

- Starting from Boc-protected azetidine derivatives, selective borylation at the desired position is achieved.

- The pyrazolyl moiety is introduced via nucleophilic substitution on halogenated precursors, followed by boronation.

Optimization of Reaction Conditions

Research indicates that the choice of solvent, temperature, and catalyst loading significantly affects yield and selectivity.

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst loading | 0.5–5 mol% | Higher loadings improve conversion but increase cost |

| Temperature | 80°C | Standard for Suzuki coupling; higher temperatures may cause decomposition |

| Reaction time | 4.5–16 hours | Longer times favor complete conversion |

Research Findings:

- Using inert atmospheres (argon or nitrogen) prevents oxidation of sensitive intermediates.

- Purification via silica gel chromatography with hexane/ethyl acetate yields high purity products.

Summary of the Synthesis Route

The synthesis predominantly follows a two-step approach:

- Preparation of boronate ester intermediates from halogenated heterocycles.

- Palladium-catalyzed Suzuki-Miyaura coupling with azetidine derivatives bearing suitable leaving groups.

This methodology ensures high regioselectivity, functional group tolerance, and scalability, making it suitable for complex molecule synthesis.

Additional Notes and Considerations

- Purity of reagents and degassing of solvents are critical to prevent catalyst poisoning.

- Reaction monitoring via TLC or LC-MS ensures complete conversion.

- Post-reaction purification is essential to remove palladium residues and by-products.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate?

The synthesis typically involves three steps: (1) formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or alkynes, (2) introduction of the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst, and (3) protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF) . Characterization via ¹H NMR should confirm the Boc group (singlet at ~1.4 ppm) and the pyrazole protons (doublets in aromatic regions).

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- ¹H and ¹³C NMR : Key for identifying the tert-butyl group (δ ~1.4 ppm, singlet), azetidine protons (multiplet at δ ~3.5–4.5 ppm), and pyrazole aromatic protons (δ ~7.0–8.0 ppm).

- ¹¹B NMR : Detects the boronic ester (δ ~30 ppm, characteristic of dioxaborolanes).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the molecular formula (C₁₉H₂₉BN₃O₄).

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and carbonyl (C=O) from the Boc group (~1700 cm⁻¹) .

Q. What are the primary applications of this compound in academic research?

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl structures, particularly in medicinal chemistry for drug discovery. The azetidine moiety introduces conformational rigidity, enhancing target binding specificity in enzyme inhibitors or receptor modulators .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize protodeboronation?

Protodeboronation is mitigated by:

- Catalyst Selection : Use Pd(OAc)₂ with SPhos or XPhos ligands for sterically hindered substrates.

- Base Choice : Mild bases like K₂CO₃ or CsF in mixed solvents (THF/H₂O) reduce side reactions.

- Temperature Control : Reactions performed at 60–80°C under inert atmosphere (N₂/Ar) improve yields.

- Additives : Addition of 1–5 mol% of 2,6-lutidine suppresses acid-induced deboronation .

Q. What strategies are recommended for handling the azetidine ring’s sensitivity under acidic or basic conditions during derivatization?

- Deprotection of Boc Group : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to minimize azetidine ring opening.

- Avoid Strong Bases : Replace NaOH/MeOH with ammonium formate in methanol for reductive amination.

- Protection Alternatives : For further functionalization, consider temporary protecting groups (e.g., Fmoc) compatible with azetidine stability .

Q. How does the steric environment of the azetidine ring influence the reactivity of the boronic ester in cross-coupling reactions?

The azetidine’s four-membered ring imposes significant steric hindrance, which:

- Slows Transmetallation : Requires longer reaction times (12–24 hrs) for Pd insertion.

- Reduces Homocoupling : Steric shielding of the boron center decreases undesired dimerization.

- Enhances Selectivity : Favors coupling with electron-deficient aryl halides due to electronic and steric effects. Computational modeling (DFT) can predict reactivity trends .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki-Miyaura reactions using similar boronic esters—how should researchers troubleshoot?

Conflicting yields often arise from:

- Substrate Purity : Ensure boronic ester is >95% pure (HPLC/NMR) to exclude hydrolyzed byproducts.

- Oxygen Sensitivity : Degassed solvents and inert atmosphere are critical; trace O₂ oxidizes Pd(0) to inactive Pd(II).

- Ligand Ratios : Optimize ligand-to-Pd ratio (2:1 to 4:1) to prevent catalyst poisoning. Validate protocols using control substrates like phenylboronic acid .

Methodological Guidance

Q. What are the best practices for long-term storage of this compound to prevent degradation?

- Temperature : Store at –20°C in airtight containers.

- Desiccation : Use molecular sieves (3Å) to absorb moisture, which hydrolyzes the boronic ester.

- Solvent : Dissolve in anhydrous DMSO or THF for aliquots to avoid repeated freeze-thaw cycles .

Q. How can computational tools aid in predicting the regioselectivity of reactions involving this compound?

- Density Functional Theory (DFT) : Models transition states to predict coupling sites on the pyrazole ring.

- Molecular Dynamics (MD) : Simulates steric interactions between the azetidine and catalyst ligands.

- Software : Gaussian, ORCA, or Schrodinger Suite for energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.